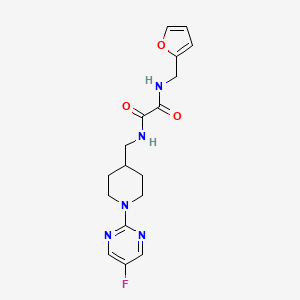

N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide

Description

N1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by two key structural motifs:

- N1-substituent: A piperidin-4-ylmethyl group functionalized with a 5-fluoropyrimidin-2-yl moiety.

- N2-substituent: A furan-2-ylmethyl group.

This compound is hypothesized to exhibit biological activity due to its structural resemblance to antiviral and receptor-targeting agents, particularly those interacting with nucleotide-binding domains or enzyme active sites. The 5-fluoropyrimidine group may mimic nucleobases, while the furan ring could modulate solubility and electronic properties .

Properties

IUPAC Name |

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-N'-(furan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5O3/c18-13-9-21-17(22-10-13)23-5-3-12(4-6-23)8-19-15(24)16(25)20-11-14-2-1-7-26-14/h1-2,7,9-10,12H,3-6,8,11H2,(H,19,24)(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIBDLANQPHOFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CO2)C3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 5-fluoropyrimidine with piperidine under controlled conditions.

Coupling with Furan-2-ylmethylamine: The piperidine intermediate is then coupled with furan-2-ylmethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Oxalamide Formation: The final step involves the formation of the oxalamide bond. This is typically done by reacting the coupled product with oxalyl chloride in an inert atmosphere, followed by purification steps to isolate the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be susceptible to oxidation under strong oxidizing conditions, leading to the formation of furan-2,3-dione derivatives.

Reduction: The compound can undergo reduction reactions, particularly at the oxalamide bond, using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Reduced oxalamide derivatives.

Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. The piperidine ring may interact with various receptors or enzymes, modulating their activity. The furan group can participate in redox reactions, influencing cellular oxidative states.

Comparison with Similar Compounds

Antiviral Oxalamides

- Structure: N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide.

- Key Features: Thiazole and 4-chlorophenyl groups.

- Structure: Contains a guanidinomethyl-indenyl group.

- Application: CD4-mimetic enhancing antiviral vaccine efficacy.

- Differentiation: The target compound lacks the guanidine moiety but retains the oxalamide backbone, suggesting a different mechanism of action (e.g., enzymatic inhibition vs. receptor mimicry) .

Fluorinated Analogues

- Structure: N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide.

- Features: Trifluoromethyl and fluoro substituents enhance metabolic stability and binding affinity.

- Relevance: Supports the hypothesis that fluorination in the target compound’s pyrimidine ring may improve pharmacokinetic properties compared to non-fluorinated analogues .

Research Implications

The structural uniqueness of N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide lies in its dual heterocyclic system. Comparative data suggest:

- Metabolic Stability : Fluorine and furan may reduce susceptibility to hydrolysis compared to flavoring oxalamides.

- Synthetic Challenges : Stereochemical control during piperidine modification requires optimization for scalable synthesis .

Biological Activity

N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a piperidine ring, a fluoropyrimidine moiety, and an oxalamide linkage, which may influence its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 362.36 g/mol. The compound's structure can be represented as follows:

Biological Activity

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

1. Antiviral Activity

Studies have shown that derivatives containing fluoropyrimidine and oxalamide linkages can inhibit viral replication. For instance, compounds structurally related to this oxalamide have been evaluated for their inhibitory effects on the SARS-CoV-2 main protease (Mpro), demonstrating promising IC50 values that suggest potential antiviral applications .

2. Anticancer Potential

The presence of the piperidine and fluoropyrimidine moieties suggests that this compound may interact with specific receptors or enzymes involved in cancer progression. Similar compounds have been explored for their ability to inhibit cell proliferation in various cancer cell lines, indicating a potential role in cancer therapy.

3. Immunomodulatory Effects

The furan moiety may contribute to the compound's immunomodulatory properties. Research on related oxalamides has indicated their utility in modulating immune responses, which could be beneficial in treating autoimmune diseases or enhancing vaccine responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

| Compound | Biological Activity | IC50 (μM) | Reference |

|---|---|---|---|

| F8–B22 | Inhibitor of SARS-CoV-2 Mpro | 1.55 | |

| F8–B6 | Reversible covalent inhibitor | 1.57 | |

| F8 | General antiviral activity | 21.28 |

These findings underscore the potential of the oxalamide framework in developing novel therapeutic agents.

While the exact mechanism of action for this compound remains to be fully elucidated, it is believed to involve interactions with specific biological targets such as enzymes or receptors implicated in disease processes. The structural components suggest possible binding sites that warrant further investigation through structure-based drug design approaches.

Q & A

What synthetic strategies are recommended for optimizing the yield of N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide?

Level : Basic

Answer :

The synthesis of oxalamide derivatives often employs stepwise coupling of piperidine and furan moieties via amidation. Key steps include:

- Intermediate preparation : React 5-fluoropyrimidin-2-yl-piperidine with methylating agents (e.g., CH₃I) to introduce the methyl bridge.

- Oxalamide coupling : Use carbodiimide-based activation (e.g., EDCI/HOBt) to link intermediates with furan-2-ylmethylamine .

- Yield optimization : Adjust stoichiometry (1.2–1.5 equivalents of amine), reaction time (12–24 hr), and temperature (0°C to RT). Purification via column chromatography (silica gel, EtOAc/hexane gradient) improves purity .

How can NMR and mass spectrometry resolve structural ambiguities in this compound?

Level : Basic

Answer :

- ¹H/¹³C NMR :

- High-Resolution MS : Confirm molecular weight (calc. for C₁₈H₂₁FN₄O₃: 364.16 g/mol) and isotopic patterns for fluorine (M+1 peak) .

What computational methods predict the reactivity of the fluoropyrimidine moiety in catalytic systems?

Level : Advanced

Answer :

- Quantum Mechanical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic effects of the 5-fluorine substituent on pyrimidine’s electrophilicity.

- Reaction Path Sampling : Apply nudged elastic band (NEB) methods to explore transition states in coupling reactions .

- Hybrid Workflows : Integrate computational predictions (e.g., ICReDD’s reaction design platform) with experimental validation to screen solvent/base combinations .

How to design assays for evaluating target engagement in cellular models?

Level : Advanced

Answer :

- Fluorescence Polarization : Label the compound with a fluorophore (e.g., FITC) and measure binding to recombinant enzymes (e.g., kinases) .

- Thermal Shift Assays : Monitor protein melting temperature (ΔTm) upon ligand binding via differential scanning fluorimetry .

- Competitive Binding Studies : Use radiolabeled analogs (³H/¹⁴C) to quantify displacement by unlabeled compound .

What structural modifications enhance metabolic stability without compromising activity?

Level : Advanced

Answer :

- Piperidine Substitution : Replace the methyl bridge with cyclopropyl or spiro groups to reduce CYP450 oxidation .

- Furan Optimization : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the furan 5-position to mitigate hepatic glucuronidation .

- In Silico ADMET : Predict metabolic hotspots with software like Schrödinger’s QikProp or ADMET Predictor .

How to address contradictions in reported IC₅₀ values across different assay formats?

Level : Advanced

Answer :

- Assay-Specific Factors :

- Data Harmonization : Use standardized protocols (e.g., NIH Assay Guidance Manual) and orthogonal assays (SPR, ITC) for cross-validation .

What strategies validate target specificity in in vivo models?

Level : Advanced

Answer :

- Genetic Knockout Models : Compare compound efficacy in wild-type vs. target gene KO animals .

- Chemical Proteomics : Use photoaffinity probes to capture binding partners in tissue lysates .

- Dose-Response Correlation : Ensure on-target effects (e.g., biomarker modulation) align with pharmacokinetic exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.